molecular formula C12H11BrO2 B6223507 6-bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one CAS No. 2763776-40-3

6-bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one

Cat. No.: B6223507
CAS No.: 2763776-40-3
M. Wt: 267.1
InChI Key:
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Description

6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to the indene moiety, which is fused to an oxolan ring. The spirocyclic nature of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the reaction of indene derivatives with oxolan precursors under specific conditions. One common method involves the bromination of indene followed by cyclization with an oxolan derivative. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
  • 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]

Uniqueness

Compared to similar compounds, 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its oxolan ring, which imparts distinct chemical and biological properties. The presence of the oxolan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one involves the reaction of 2-bromoindan-1-one with ethyl glyoxylate in the presence of a Lewis acid catalyst to form a spirooxindole intermediate. This intermediate is then cyclized with a base to form the desired product.", "Starting Materials": [ "2-bromoindan-1-one", "ethyl glyoxylate", "Lewis acid catalyst", "base" ], "Reaction": [ "Step 1: 2-bromoindan-1-one is reacted with ethyl glyoxylate in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, to form a spirooxindole intermediate.", "Step 2: The spirooxindole intermediate is then cyclized with a base, such as sodium hydride or potassium carbonate, to form 6-bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS No.

2763776-40-3

Molecular Formula

C12H11BrO2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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